molecular formula C11H9ClN2O B134473 1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride CAS No. 150985-44-7

1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride

Cat. No.: B134473
CAS No.: 150985-44-7
M. Wt: 220.65 g/mol
InChI Key: RWPPGXMIQFYPRL-UHFFFAOYSA-N
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Description

1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride is a chemical compound with the molecular formula C11H9ClN2O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms, and benzofuran, a fused ring system consisting of a benzene ring fused to a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride typically involves the reaction of 2-benzofuran with imidazole under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the imidazole, followed by the addition of 2-benzofuran. The reaction is usually carried out in an aprotic solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

  • **Medicine

Properties

IUPAC Name

2-(1-benzofuran-2-yl)-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O.ClH/c1-2-4-9-8(3-1)7-10(14-9)11-12-5-6-13-11;/h1-7H,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPPGXMIQFYPRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NC=CN3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164670
Record name 1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150985-44-7
Record name 1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150985447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of aminoacetaldehyde dimethylacetal (7.3 g) and methyl benzofuran-2-carboximidate hydrochloride (13.4 g) in methanol (135 ml) was stirred at 60° C. for 16 hours. The mixture was then evaporated to dryness. Hydrochloric acid (750 ml, 2M) was added and the resulting mixture was stirred at 60° C. for 16 hours. After cooling, the solution was washed with dichloromethane. The aqueous layer was basified with sodium hydroxide and the free base was extracted with ethyl acetate. The organic layer was washed with saturated brine and dried. Evaporation of the solvent gave a solid residue which was dissolved in diethyl ether/ethanol. Ethereal HCl was added to solution and the precipitated salt was collected by filtration (12.5 g, 90%).
Quantity
7.3 g
Type
reactant
Reaction Step One
Name
methyl benzofuran-2-carboximidate hydrochloride
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
diethyl ether ethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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